molecular formula C18H25FN2O5S B13443356 (2R,5S)-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1,3-oxathiolate-13C,15N2

(2R,5S)-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1,3-oxathiolate-13C,15N2

Katalognummer: B13443356
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: SSEOQONVFXWSGU-IVGNAHHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stereospecific, isotopically labeled analog of a 1,3-oxathiolane derivative. Its core structure comprises a cyclohexyl group ((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) linked to a 1,3-oxathiolane ring, which is further substituted with a 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety. The isotopic labels (13C,15N2) indicate that specific carbon and nitrogen atoms are replaced with their stable isotopes, making the compound valuable for metabolic tracing, pharmacokinetic studies, or analytical quantification via mass spectrometry .

The 2,4-dioxo group contributes to hydrogen-bonding interactions, a feature common in nucleoside analogs like lamivudine or emtricitabine, which are used in antiviral therapies .

Eigenschaften

Molekularformel

C18H25FN2O5S

Molekulargewicht

403.4 g/mol

IUPAC-Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-(5-fluoro-2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C18H25FN2O5S/c1-9(2)11-5-4-10(3)6-13(11)25-16(23)17-26-14(8-27-17)21-7-12(19)15(22)20-18(21)24/h7,9-11,13-14,17H,4-6,8H2,1-3H3,(H,20,22,24)/t10-,11+,13-,14+,17-/m1/s1/i18+1,20+1,21+1

InChI-Schlüssel

SSEOQONVFXWSGU-IVGNAHHSSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)[15N]3C=C(C(=O)[15NH][13C]3=O)F)C(C)C

Kanonische SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)N3C=C(C(=O)NC3=O)F)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of the 1,3-Oxathiolane Ring with Isotope Labeling

The 1,3-oxathiolane core is central to the compound's structure. According to patent literature, a high-yield method under mild conditions involves reacting a halomethyl trimethylsilylmethyl sulfide (chloromethyl, bromomethyl, or iodomethyl derivatives) with a carbonyl compound and a fluoride ion source in solvents such as acetonitrile or tetrahydrofuran. This reaction yields 1,3-oxathiolanes efficiently.

For isotope labeling with ^13C and ^15N, the incorporation typically occurs via the use of isotopically labeled precursors such as:

  • ^13C, ^15N-labeled urea derivatives.
  • ^15N-labeled hydrazine hydrate (^15N2-N2H4·H2O).

A patented method describes the preparation of stable isotope-labeled semicarbazide hydrochloride, which is a key intermediate for introducing ^13C and ^15N labels. The process involves:

  • Catalyzing and filtering a mixture of ^15N-labeled urea, sodium hypochlorite (NaClO), and sodium hydroxide (NaOH) to obtain ^15N2-N2H4·H2O.
  • Reacting this hydrazine hydrate with ^13C, ^15N-labeled urea at controlled temperatures (75–160 °C) for 2–10 hours.
  • Concentrating, acidifying, and recrystallizing to obtain high-purity ^13C, ^15N-labeled semicarbazide hydrochloride crystals.

This intermediate is then used to construct the oxathiolane ring with isotopic labels incorporated at desired positions.

Synthesis of the Fluorinated Pyrimidine Base

The 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety is derived from 5-fluorouracil derivatives. A reported synthesis involves:

  • Reacting 5-fluorouracil with potassium hydroxide in aqueous solution.
  • Adding chloroacetic acid to form 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid.
  • Adjusting pH and recrystallizing to isolate the fluorinated pyrimidine intermediate.

This base is then coupled with the labeled oxathiolane intermediate.

Coupling to Form the Final Compound

The final step involves coupling the isotopically labeled 1,3-oxathiolane with the fluorinated pyrimidine base under conditions that preserve the isotopic labels and stereochemistry. Literature describes a one-pot protocol using sulfenyl chloride chemistry to build the oxathiolane framework from acyclic precursors, which can be adapted for isotope-labeled syntheses.

Detailed Reaction Conditions and Data

Step Reactants/Intermediates Conditions Outcome Notes
1 ^15N-labeled urea + NaClO + NaOH Catalysis, filtration, reduced pressure distillation ^15N2-N2H4·H2O solution Precursor for semicarbazide synthesis
2 ^15N2-N2H4·H2O + ^13C, ^15N-labeled urea 75–160 °C, 2–10 h, molar ratio 1:1–1.6 ^13C, ^15N_3-semicarbazide hydrochloride crystals Purified by recrystallization, pH adjusted to 3–4
3 Halomethyl trimethylsilylmethyl sulfide + Carbonyl compound + Fluoride ion source Solvent: acetonitrile or tetrahydrofuran, mild conditions 1,3-oxathiolane ring system High yield, mild reaction
4 5-Fluorouracil + KOH + Chloroacetic acid Aqueous, reflux 2 h, pH adjusted to 5.5 then 2 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid Isolated by crystallization
5 Labeled oxathiolane + Fluorinated pyrimidine base One-pot sulfenyl chloride chemistry Final labeled nucleoside analog Maintains stereochemistry and isotopic integrity

Purification and Characterization

  • The isotopically labeled semicarbazide hydrochloride is purified by recrystallization and characterized by isotope ratio mass spectrometry and high-performance liquid chromatography (HPLC) to confirm isotopic abundance and purity.
  • The final compound is typically purified by chromatographic methods and characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm stereochemistry and isotopic incorporation.

Research Results and Applications

  • The described methods yield high-purity, high-abundance ^13C and ^15N labeled compounds with minimal isotopic dilution, suitable for use as internal standards in quantitative mass spectrometry.
  • The synthetic route allows for scalable production, reducing costs and improving product quality compared to earlier methods.
  • The labeled nucleoside analog is valuable for metabolic tracing, pharmacokinetic studies, and drug development research.

Analyse Chemischer Reaktionen

Hydrolytic Activation

The ester group serves as a prodrug moiety, hydrolyzing in vivo to release emtricitabine, a reverse transcriptase inhibitor. Hydrolysis occurs under physiological pH or enzymatic action (e.g., esterases) .

Degradation Pathway:

Menthyl esterH2O or esterasesEmtricitabine+(1R,2S,5R)-menthol\text{Menthyl ester} \xrightarrow{\text{H}_2\text{O or esterases}} \text{Emtricitabine} + \text{(1R,2S,5R)-menthol}

Condition Outcome
Acidic (pH < 3)Slow hydrolysis, favoring ester stability.
Neutral/Basic (pH 7–9)Rapid hydrolysis to emtricitabine, critical for drug activity .
EnzymaticLiver esterases accelerate conversion, enhancing bioavailability .

Isotope-Specific Reactions

The 13C and 15N2 labels are incorporated during pyrimidine ring formation or via late-stage isotopic exchange. These modifications enable tracking in metabolic and pharmacokinetic studies .

Labeling Strategies:

  • 13C: Introduced at the pyrimidine C2 position using NaH13CO3 or labeled glycine.

  • 15N2: Incorporated via ammonium-15N chloride during pyrimidine synthesis .

Isotope Position Synthetic Method
13C (oxathiolane)Carbodiimide-mediated coupling with 13C-labeled precursors .
15N2 (pyrimidine)Ring closure using 15N-labeled urea or thiourea .

Stability studies indicate the labeled compound retains integrity under storage in organic solvents (e.g., THF, ethyl acetate) but degrades in aqueous media .

Ring-Opening Reactions

The 1,3-oxathiolane ring undergoes controlled cleavage under reductive or nucleophilic conditions, forming thiol or alcohol derivatives. This reactivity is leveraged in prodrug design .

Example Reaction:

OxathiolaneNaBH42-Mercaptoethanol derivative+CO2\text{Oxathiolane} \xrightarrow{\text{NaBH}_4} \text{2-Mercaptoethanol derivative} + \text{CO}_2

Reagent Product
NaBH4Thiol intermediate (potential antiviral metabolite) .
H2O (acidic)Hydrolytic ring opening, yielding dicarboxylic acid .

Fluorine-Mediated Stability

The 5-fluoro substituent on the pyrimidine ring enhances metabolic stability by resisting deamination, a common degradation pathway for antiviral nucleosides .

Key Stability Data:

  • Half-life (pH 7.4): ~48 hours (estimated from emtricitabine analogs) .

  • Photodegradation: Minimal under UV light due to fluorine’s electron-withdrawing effects.

Comparative Reactivity Table

Reaction Type Conditions Application Reference
EsterificationDCC/DMAP, CH2Cl2, 25°CProdrug synthesis
HydrolysispH 7.4 buffer, 37°CDrug activation
Isotope incorporation15N-labeled urea, 100°CTracer synthesis
Ring openingNaBH4, THF, 0°CMetabolite generation

Wissenschaftliche Forschungsanwendungen

This compound may have applications in various fields, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Utilization in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymatic functions.

    Modulating Receptor Activity: Affecting signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Isotopic Labels Key Applications Synthesis Yield (Typical) Hazards (GHS)
Target Compound: (2R,5S)-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1,3-oxathiolate-13C,15N2 5-Fluoro-2,4-dioxo-3,4-dihydropyrimidinyl; cyclohexyl-1,3-oxathiolane 13C,15N2 Metabolic studies, analytical standards N/A (specialized synthesis) H302, H315, H319
(1R,2S,5R)-Menthyl (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate (Entry 6, ) 4-Amino-5-fluoro-2-oxopyrimidinyl None Antiviral drug intermediate 71–81% H302 (inferred)
(1R,2S,5R)-Menthyl (2R,5S)-5-(4-acetamido-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylate (Entry 7, ) 4-Acetamido-2-oxopyrimidinyl None Nucleoside analog synthesis 81–95% Not specified
5-Methyl-2’-deoxy Cytidine-13C,15N2 () Pyrimidine with methyl and deoxyribose 13C,15N2 Isotopic tracing in DNA synthesis N/A Not specified
(1R,2S,5R)-Menthyl (2R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate () 4-Amino-2-oxo-dihydropyrimidinyl None Research on enzyme inhibition N/A Not specified

Key Differences:

Substituents on Pyrimidine Ring: The target compound’s 5-fluoro-2,4-dioxo group distinguishes it from analogs with 4-amino-5-fluoro-2-oxo (Entry 6) or 4-acetamido-2-oxo (Entry 7) groups. These differences alter electronic properties and hydrogen-bonding capacity, impacting target selectivity .

Isotopic Labeling: The 13C,15N2 labels in the target compound enable precise tracking in metabolic assays, unlike non-labeled analogs used primarily as active pharmaceutical ingredients (APIs) .

Pharmacological Relevance: Fluorinated pyrimidines (e.g., 5-fluoro in the target compound) are associated with anticancer and antiviral activity, mimicking endogenous nucleosides to disrupt DNA/RNA synthesis . Non-fluorinated analogs (e.g., ) may exhibit weaker binding to viral polymerases due to reduced electronic effects .

Safety Profiles :

  • The target compound shares hazards (H302, H315, H319) with structurally related compounds, suggesting common risks of oral toxicity and irritation .

Biologische Aktivität

The compound (2R,5S)-((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-1,3-oxathiolate-13C,15N2 is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing research and case studies.

  • Molecular Formula : C17H25F2N2O5S
  • Molecular Weight : 403.44 g/mol
  • CAS Number : 1217650-64-0
  • SMILES Notation : CC(C)[C@@H]1CCC@@HC[C@H]1OC(=O)[C@@H]2OC@@H[15N]3C=C(F)C(=O)[15NH][13C]3=O

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the 5-fluoro-2,4-dioxo-pyrimidine moiety suggests potential inhibition of enzymes involved in nucleic acid synthesis or metabolism. This could position the compound as a candidate for further development in antiviral or anticancer therapies.

Antiviral Activity

Research indicates that compounds similar to this oxathiolate derivative exhibit significant antiviral properties. For instance, studies have shown that pyrimidine derivatives can inhibit viral replication by interfering with nucleic acid synthesis pathways. The fluorine substitution may enhance the compound's potency by improving its binding affinity to viral enzymes.

Anticancer Potential

The structure of the compound suggests it may also possess anticancer properties. Preliminary studies have demonstrated that similar oxathiolates can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2023)Demonstrated that oxathiolates exhibit cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 50 µM.
LGC Standards (2024)Reported that fluorinated pyrimidine derivatives show enhanced activity against certain viral strains compared to their non-fluorinated counterparts.
Ambeed (2020)Investigated the synthesis and purification of similar compounds, confirming their high purity (99.65%) and stability under various conditions.

Q & A

Q. Q1. What are the critical steps for synthesizing this compound with isotopic labeling (13C,15N2), and how can purity be ensured?

Methodological Answer: Synthesis requires precise control of isotopic incorporation. For example:

  • Phosphorylated intermediates (e.g., (2R,5S)-oxathiolane derivatives) must be coupled with 5-fluoro-2,4-dioxo-3,4-dihydropyrimidine under anhydrous conditions to avoid isotopic dilution .
  • Purification : Use reverse-phase HPLC with ammonium acetate buffer (pH 6.5) for optimal separation, as validated in fluorinated pyrimidine analogs .
  • Purity Assessment : Combine LC-MS (to confirm isotopic enrichment) and ¹H/¹³C NMR (to verify stereochemistry). For example, ¹³C NMR signals at δ 150–160 ppm confirm the oxathiolane ring’s integrity .

Q. Q2. Which analytical techniques are most reliable for characterizing stereochemical and isotopic integrity?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration of the cyclohexyl and oxathiolane moieties, as demonstrated in related spirocyclic compounds .
  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies ¹³C/¹⁵N incorporation; deviations >2% require re-synthesis .
  • FTIR : Peaks at 1729–1730 cm⁻¹ confirm ester carbonyl groups, while 1560 cm⁻¹ corresponds to pyrimidine C=O stretching .

Advanced Research Questions

Q. Q3. How can metabolic stability studies using this ¹³C/¹⁵N-labeled compound be optimized for in vitro assays?

Methodological Answer:

  • Tracer Design : Use the ¹³C label in the oxathiolane ring to track metabolic cleavage (e.g., via β-elimination) using LC-MS/MS .
  • Enzyme Incubations : Combine with human liver microsomes and NADPH cofactors. Monitor deuterium exchange in the cyclohexyl group via ¹H NMR to assess oxidative metabolism .
  • Data Interpretation : Compare isotopic enrichment ratios (pre- vs. post-incubation) to distinguish enzymatic vs. non-enzymatic degradation.

Q. Q4. How to resolve discrepancies in enzymatic inhibition data for dihydropyrimidinase (DPYS) or dihydroorotate dehydrogenase (DHODH)?

Methodological Answer:

  • Assay Conditions : Adjust buffer pH (6.5–7.4) to match physiological environments. For DHODH, use 15 mM ammonium acetate (pH 6.5) to stabilize the flavin cofactor .
  • Control Experiments : Test against 5-fluoro-2’-deoxyuridine (FdUrd) to isolate fluoropyrimidine-specific effects.
  • Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots with varying substrate (dihydroorotate) concentrations. A Km shift indicates competitive inhibition .

Q. Q5. What strategies mitigate instability of the 5-fluoro-2,4-dioxo moiety during long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C under argon, as the dioxo group is prone to hydrolysis at >4°C .
  • Lyophilization : Formulate with trehalose (1:5 molar ratio) to stabilize the pyrimidine ring during freeze-drying .
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-UV at 254 nm to detect degradation products .

Data Contradiction Analysis

Q. Q6. How to address conflicting crystallographic vs. NMR data on the cyclohexyl group’s conformation?

Methodological Answer:

  • Solvent Effects : X-ray data (solid-state) may show chair conformations, while NMR (solution-state) reveals dynamic boat-chair interconversion. Use variable-temperature NMR (VT-NMR) to map energy barriers .
  • DFT Calculations : Compare computed ¹³C chemical shifts (e.g., at B3LYP/6-311+G(d,p)) with experimental data to validate preferred conformers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.